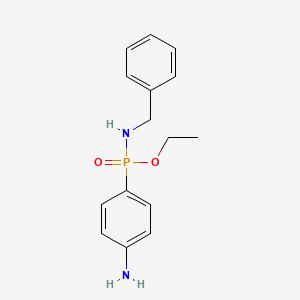
6-(2-oxopropyl)-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-oxopropyl)-1H-pyrimidine-2,4-dione is a heterocyclic compound with a pyrimidine ring structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both keto and pyrimidine functionalities in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-oxopropyl)-1H-pyrimidine-2,4-dione can be achieved through several methods. One common approach involves the cyclocondensation of dialkyl (2-oxopropyl)phosphonates with urea and aryl aldehydes . This reaction typically occurs under mild conditions, such as room temperature, and often employs catalysts like trimethylchlorosilane to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-oxopropyl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the pyrimidine ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted pyrimidines, and various oxo compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2-oxopropyl)-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(2-oxopropyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(2-oxopropyl)-1H-pyrimidine-2,4-dione is unique due to its specific combination of keto and pyrimidine functionalities, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for various chemical modifications and applications.
Properties
CAS No. |
62175-77-3 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
6-(2-oxopropyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8N2O3/c1-4(10)2-5-3-6(11)9-7(12)8-5/h3H,2H2,1H3,(H2,8,9,11,12) |
InChI Key |
DBUVTTNCNPGTOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=O)NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



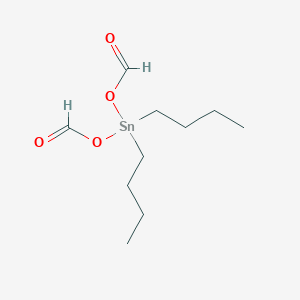

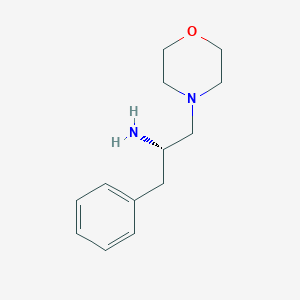
![1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol](/img/structure/B14011132.png)
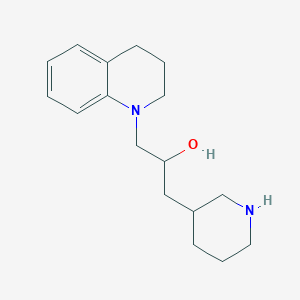
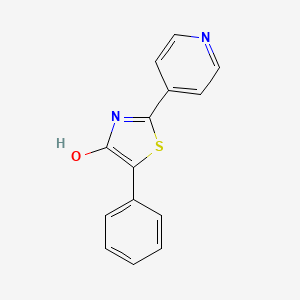
![cis 8-Boc-2,4-difluoro-3,3-dihydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B14011136.png)
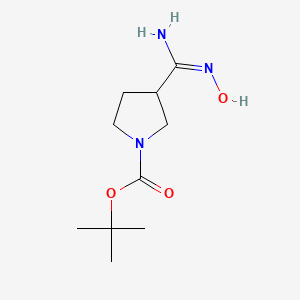
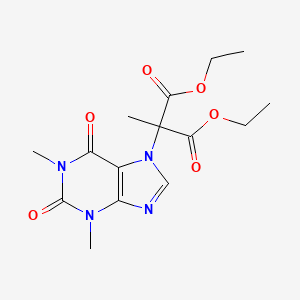
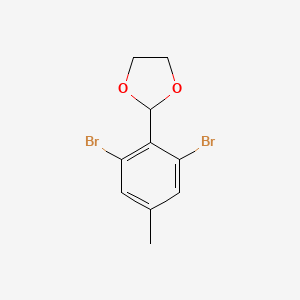
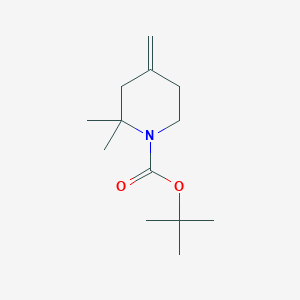
![methyl 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B14011164.png)
